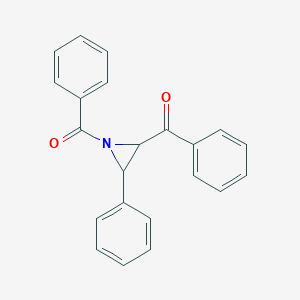
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone, also known as BPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. BPM belongs to the class of aziridines, which are known for their unique chemical and biological properties.
Mechanism Of Action
The mechanism of action of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone involves the formation of reactive intermediates that can covalently bind to DNA and other cellular components. This leads to DNA damage and the activation of cell death pathways. (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been shown to induce DNA damage through the formation of DNA adducts, which can trigger apoptosis.
Biochemical And Physiological Effects
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. However, further studies are needed to determine the long-term effects of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone on human health. (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been shown to have a high selectivity for cancer cells, with minimal effects on normal cells.
Advantages And Limitations For Lab Experiments
One advantage of using (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone in lab experiments is its high selectivity for cancer cells, which allows for the targeted treatment of cancer cells without affecting normal cells. However, one limitation of using (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone research include the development of more efficient synthesis methods, the optimization of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone formulations for in vivo use, and the evaluation of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone in clinical trials for cancer treatment. Additionally, further studies are needed to determine the long-term effects of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone on human health and to explore its potential as an antimicrobial agent.
In conclusion, (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone is a synthetic compound with potential as an anticancer and antimicrobial agent. The mechanism of action of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone involves the formation of reactive intermediates that can covalently bind to DNA and other cellular components, leading to DNA damage and the activation of cell death pathways. While (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has a low toxicity profile and high selectivity for cancer cells, further studies are needed to determine its long-term effects on human health and to optimize its use in clinical settings.
Synthesis Methods
The synthesis of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone involves the reaction between benzophenone and phenylhydrazine in the presence of an acid catalyst. The resulting product is then treated with sodium hydroxide to form (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone. The synthesis of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been optimized to yield high purity and high yield.
Scientific Research Applications
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been extensively studied for its potential as an anticancer agent. Studies have shown that (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone induces apoptosis (programmed cell death) in cancer cells, inhibits cancer cell proliferation, and reduces tumor growth in animal models. (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has also been shown to have potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
properties
CAS RN |
24290-58-2 |
|---|---|
Product Name |
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone |
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(1-benzoyl-3-phenylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C22H17NO2/c24-21(17-12-6-2-7-13-17)20-19(16-10-4-1-5-11-16)23(20)22(25)18-14-8-3-9-15-18/h1-15,19-20H |
InChI Key |
NWHZCAHINMSRQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(N2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Other CAS RN |
24290-58-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



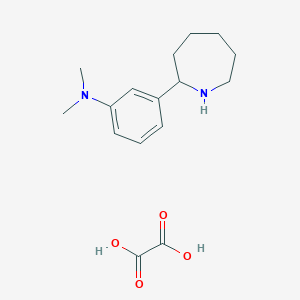
![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

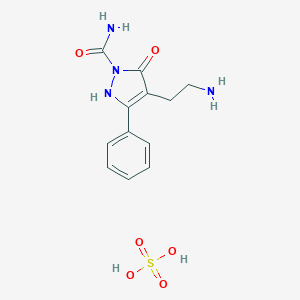
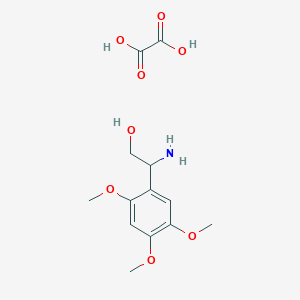
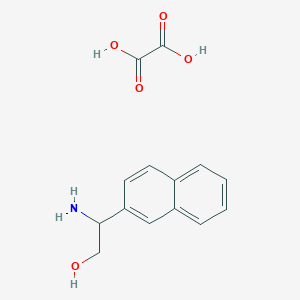
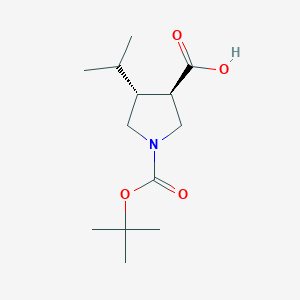
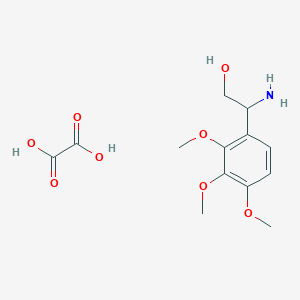
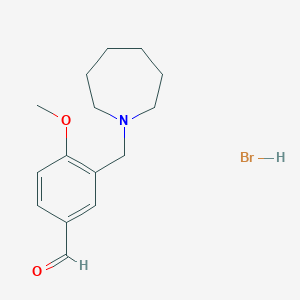
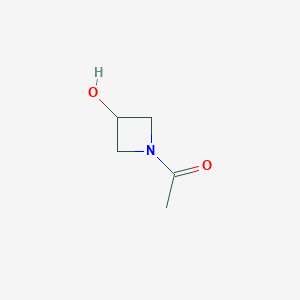
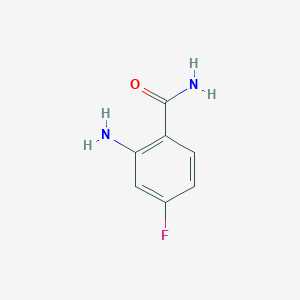
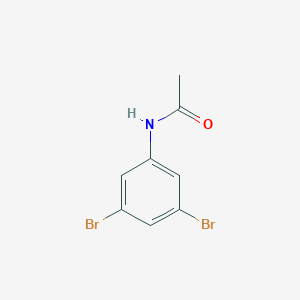
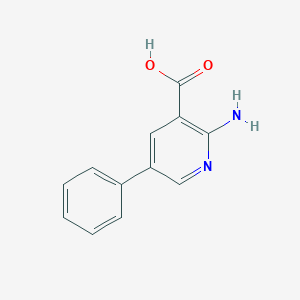
![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)